N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3OS.ClH/c1-16-14-19-20(15-17(16)2)27-22(23-19)25(13-12-24(3)4)21(26)11-10-18-8-6-5-7-9-18;/h5-9,14-15H,10-13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHWKNYRFDCRGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CCN(C)C)C(=O)CCC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by:
- Molecular Formula : C₁₈H₂₃ClN₂OS
- Molecular Weight : 350.9 g/mol
- Functional Groups : Dimethylamino group, thiazole ring, and phenyl group.
These structural components contribute to its solubility and biological activity, with the dimethylamino group enhancing its pharmacological properties.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity , particularly against various human cancer cell lines. The presence of the thiazole ring is crucial for its cytotoxic effects. Studies have shown that modifications to this ring can significantly alter the compound's potency against cancer cells.
- Mechanism of Action : The compound appears to interact with specific cellular targets involved in apoptosis and cell cycle regulation. Molecular docking studies suggest it binds preferentially to proteins that play critical roles in cancer pathways, potentially inhibiting their function and leading to cell death .
Interaction Studies
Interaction studies have demonstrated that this compound interacts with various biological macromolecules. These interactions are vital for understanding its therapeutic potential and mechanisms of action:
| Target Protein | Type of Interaction | Effect |
|---|---|---|
| Apoptosis-related proteins | Binding | Induces apoptosis |
| Cell cycle regulators | Inhibition | Prevents cell proliferation |
Case Studies
Several studies have reported on the biological effects of this compound:
- In Vitro Studies : A study demonstrated that the compound showed promising results in inhibiting the growth of breast cancer cell lines (MCF-7) at concentrations as low as 10 µM. The mechanism involved the activation of caspase pathways leading to apoptosis .
- In Vivo Studies : Animal model studies indicated that administration of the compound resulted in a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .
- Pharmacological Profiling : Further investigations into its pharmacokinetics revealed favorable absorption and distribution characteristics, suggesting potential for oral bioavailability .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Thiazole Ring : Initial reactions involve forming the thiazole ring through cyclization.
- Amide Bond Formation : The subsequent step includes attaching the dimethylamino ethyl group via amide bond formation.
- Purification : The final product is purified through recrystallization methods to ensure high yield and purity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
(A) N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-2-(4-(4-chlorobenzyl)piperazin-1-yl)acetamide (Compound 3g)
- Structure: Features a piperazine-chlorobenzyl side chain instead of the dimethylaminoethyl-3-phenylpropanamide group.
- Properties : Molecular weight 449.98 g/mol , melting point 115.2°C , and improved CNS penetration due to the chlorobenzyl group .
- Pharmacology : Demonstrated antidepressant activity in murine models at 40 mg/kg .
(B) N-(5,6-Methylenedioxybenzothiazol-2-yl)-2-chloroacetamide Derivatives
- Structure : Substituted with a methylenedioxy group on the benzothiazole ring and a chloroacetamide side chain.
- Synthesis : Derived from 3,4-(methylenedioxy)aniline, with chloroacetyl chloride as a key intermediate .
- Key Difference : Methylenedioxy groups enhance metabolic stability but reduce solubility compared to dimethyl substitutions .
(C) N-(2-(Dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide Hydrochloride
Pharmacological and ADME Comparisons
- ADME Insights: The target compound’s dimethylaminoethyl group may improve blood-brain barrier penetration compared to methylenedioxy derivatives, while the 3-phenylpropanamide chain offers flexibility for receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
